1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 112811-59-3
VCID: VC0000573
InChI: InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
SMILES: CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate

CAS No.: 112811-59-3

APIs

VCID: VC0000573

Molecular Formula: C19H22FN3O4

Molecular Weight: 375.4 g/mol

Purity: > 98%

1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate - 112811-59-3

CAS No. 112811-59-3
Product Name 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate
Molecular Formula C19H22FN3O4
Molecular Weight 375.4 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Standard InChIKey XUBOMFCQGDBHNK-UHFFFAOYSA-N
SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Canonical SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Appearance Solid powder
Melting Point 182-185 °C
182-185°C
Physical Description Solid
Description Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.
Purity > 98%
Solubility 60 mg/mL (at pH 4)
6.31e-01 g/L
Synonyms 1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma
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10.1016/j.bmcl.2017.07.023. Epub 2017 Jul 8. PubMed PMID: 28720502.


5: Xu Z, Song XF, Hu YQ, Qiang M, Lv ZS. Azide-alkyne cycloaddition towards
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28646656.


6: Olliaro PL, Merle C, Mthiyane T, Bah B, Kassa F, Amukoye E, N Diaye A,
Perronne C, Lienhardt C, McIlleron H, Fielding K. Effects on the QT Interval of a
Gatifloxacin-Containing Regimen versus Standard Treatment of Pulmonary
Tuberculosis. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e01834-16.
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PMCID: PMC5487672.


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Fernández-Carballido A. Surface-modified gatifloxacin nanoparticles with
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2017 Mar 13;12:1959-1968. doi: 10.2147/IJN.S130908. eCollection 2017. PubMed
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8: Sanfilippo CM, Allaire CM, DeCory HH. Besifloxacin Ophthalmic Suspension 0.6%
Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of
Bacterial Conjunctivitis in Neonates. Drugs R D. 2017 Mar;17(1):167-175. doi:
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PMC5318332.


9: Kozai S, Wada T, Ogawara KI, Kida T, Tokushige H, Higaki K. Evaluation of
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against Staphylococcus aureus utilising an in vitro aqueous humour
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10.1016/j.ijantimicag.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 27817974.


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concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular
dosing. J Pharmacol Toxicol Methods. 2017 Jan - Feb;83:87-93. doi:
10.1016/j.vascn.2016.09.006. Epub 2016 Sep 23. PubMed PMID: 27670369.
PubChem Compound 4872633
Last Modified Dec 05 2021
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